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benzoxanthene yellow

Cat. No.: B1177407
CAS No.: 136840-82-9
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Description

Historical Context of Xanthene and Benzoxanthene Compound Classes in Chemical Research

The story of benzoxanthene dyes is deeply rooted in the broader history of xanthene chemistry. The first synthesis of a xanthene-based compound, fluorescein, was reported in 1871 by the German chemist Adolph von Baeyer. britannica.comamazonaws.com This discovery, which involved the reaction of phthalic anhydride (B1165640) with resorcinol, marked the beginning of a new class of synthetic dyes with remarkable fluorescence. britannica.comfrontiersin.org Xanthene derivatives are also found in nature, in some plants and soil. frontiersin.org

The core xanthene structure, a six-membered oxygen-containing heterocycle, has since become a foundational scaffold in the development of a vast array of dyes and functional molecules. frontiersin.org Over the last century, numerous synthetic methods have been developed for creating xanthene-based structures. frontiersin.org These compounds and their derivatives, including the benzoxanthene class, have found widespread use as dyes, in solar cells, and for biological purposes such as cell imaging due to their deep-red and near-infrared absorption potential. frontiersin.org The inherent properties of the xanthene skeleton, such as its rigid and planar structure, contribute to the high fluorescence quantum yields and stability of its derivatives. airitilibrary.com

Benzoxanthenes, which feature a benzene (B151609) ring fused to the xanthene core, represent a significant extension of this chemical class. The introduction of the additional aromatic ring modulates the electronic and spectral properties of the molecule, leading to a diverse range of colors and functionalities. google.com Early research into benzoxanthenes focused on their synthesis and application as dyes for various materials, including synthetic-polymer fibers. researchgate.net These compounds were valued for their ability to produce bright, fluorescent shades with good fastness to light and sublimation. researchgate.net

Evolution of Research Perspectives on Benzoxanthene Yellow

Initially prized for their coloring properties, the research focus on this compound has significantly broadened over time. While their role as industrial dyes remains relevant, scientists have increasingly explored their sophisticated photophysical characteristics for advanced technological applications. researchgate.netheteroletters.org

A pivotal shift in research perspective has been the investigation of this compound derivatives as highly efficient and stable organic phosphors for light-emitting diode (LED) lighting. researchgate.netgoogle.com Traditional yellow phosphors used in LEDs often suffer from rapid degradation. google.com In contrast, certain benzoxanthene dicarboximide dyes have demonstrated superior photostability and high photoluminescence quantum yields, making them promising candidates for color converters in remote phosphor LED systems. researchgate.net These dyes can efficiently convert blue light from an LED into longer wavelength yellow light, with extrapolated lifetimes of up to 27,000 hours, a significant improvement over commercially available dyes. researchgate.net

Furthermore, the versatility of the benzoxanthene scaffold has allowed for the development of fluorescent probes for biological imaging. vnu.edu.uaresearchgate.net By modifying the substituents on the benzoxanthene core, researchers can tune the dye's fluorescence properties, such as emission wavelength and sensitivity to specific analytes or cellular environments. google.comresearchgate.net For instance, benzoxanthene-based probes have been designed for the ratiometric imaging of lysosomal cysteine, emitting in the deep-red region to minimize autofluorescence from biological tissues. researchgate.net

The evolution of synthetic methodologies has also played a crucial role in advancing this compound research. Modern synthetic strategies, including one-pot multi-component reactions and catalysis with novel materials like nano silica (B1680970) or starch, have enabled the efficient and environmentally friendly production of diverse benzoxanthene libraries. frontiersin.orgheteroletters.orgrsc.org These advancements have facilitated the exploration of structure-property relationships and the discovery of new applications.

Current Research Frontiers in this compound Chemistry

Current research on this compound is highly interdisciplinary, spanning materials science, organic electronics, and chemical biology. Key areas of active investigation include:

Advanced Materials for Optoelectronics: A significant frontier is the development of novel benzoxanthene-based materials for organic electronics. mdpi.com This includes their application in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). frontiersin.orgmdpi.com The tunable electronic properties and high stability of benzoxanthene dyes make them attractive components for these devices. researchgate.net Research is focused on designing and synthesizing new derivatives with optimized charge transport properties and energy levels to enhance device performance and efficiency. researchgate.net

Fluorescent Probes and Sensors: The design of highly specific and sensitive fluorescent probes for detecting biologically and environmentally important species remains a vibrant area of research. vnu.edu.uanih.gov Scientists are creating this compound derivatives that can selectively bind to specific ions, molecules, or biomacromolecules, resulting in a measurable change in their fluorescence output. lsu.edu This includes the development of ratiometric probes that allow for more accurate quantitative measurements by taking the ratio of fluorescence intensities at two different wavelengths. nih.gov

Near-Infrared (NIR) Emitting Dyes: There is a growing interest in developing benzoxanthene dyes that absorb and emit light in the near-infrared (NIR) region of the electromagnetic spectrum. vnu.edu.ua NIR light can penetrate deeper into biological tissues with minimal scattering and autofluorescence, making NIR-emitting probes highly valuable for in vivo imaging and diagnostics. vnu.edu.uaresearchgate.net

Sustainable Synthesis: In line with the principles of green chemistry, researchers are actively seeking more environmentally benign and efficient methods for synthesizing this compound and its derivatives. amazonaws.comresearchgate.net This includes the use of non-toxic solvents like glycerol, solvent-free reaction conditions, and recyclable catalysts to minimize waste and energy consumption. amazonaws.comgoogle.com

Data Tables

Table 1: Photophysical Properties of Selected Benzoxanthene Derivatives

Compound Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (%)
Dye 1 vnu.edu.ua THF 665 694 29 1.71
Dye 1 vnu.edu.ua Dichloromethane 667 696 29 -
Dye 1 vnu.edu.ua Methanol (B129727) 662 701 39 2.18

Table 2: Compound Names Mentioned in the Article

Compound Name
1,3-dihydroxybenzene
2-naphthol (B1666908)
3-hydroxy-2-naphthamide
4-acetylamino-1,8-naphthalimide
4-bromo-1,8-naphthalic anhydride
8-amino-3H-benzo[b]xanthen-3-one
Acenaphthene
Alizarin
Azobenzene
Benzaldehyde (B42025)
Benzene
Benzo[k,l]thioxanthene imide
Benzoxanthene
Benzoxanthene anhydride
Benzoxanthene dicarboximide
Cysteine
Dichloromethane
Ethyl cyanoacetate
Fluorescein
Glycerol
Malononitrile
Methanol
o-phenylenediamine
Phthalic anhydride
Resorcinol
Sialic acid
Solvent Yellow 98
Triphenylmethane

Properties

CAS No.

136840-82-9

Molecular Formula

C7H8F3N3

Synonyms

BENZOXANTHENE YELLOW

Origin of Product

United States

Synthetic Methodologies for Benzoxanthene Yellow

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing benzoxanthenes often involve multi-component reactions or stepwise approaches, which have been foundational in the exploration of this class of compounds.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like benzoxanthenes in a single step from three or more starting materials. A common MCR for synthesizing 14-aryl-14H-dibenzo[a,j]xanthenes involves the condensation of an aromatic aldehyde with two equivalents of β-naphthol. heteroletters.orgresearchgate.netasianpubs.org This reaction is typically carried out under solvent-free conditions and is often promoted by a catalyst. heteroletters.orgsemanticscholar.org

Another versatile MCR strategy involves the reaction between an activated methylene (B1212753) source, an aldehyde, and an aromatic nucleophile like 2-naphthol (B1666908) to produce benzo[α]xanthene derivatives. mdpi.com For instance, the one-pot condensation of dimedone, benzaldehyde (B42025), and 2-naphthol yields tetrahydro-benzo[α]xanthene-11-one derivatives. mdpi.com Similarly, libraries of benzoxanthenes have been synthesized through one-pot, three-component reactions of 2-naphthol, aldehydes, and various cyclic 1,3-diketones, malononitrile, or ethyl cyanoacetate. heteroletters.org These MCRs are valued for their atom economy, convergent nature, and the ability to generate structural diversity efficiently. heteroletters.org

Several catalytic systems have been employed to facilitate these MCRs, including basic bleaching earth clay combined with PEG-600, and nanostructured zinc oxide. researchgate.netrsc.org The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and product yield.

Interactive Table: Examples of Multi-Component Reactions for Benzoxanthene Synthesis
Reactants Catalyst/Conditions Product Reference(s)
Aromatic Aldehyde, β-Naphthol Bleaching Earth Clay, PEG-600 14-Aryl-14H-dibenzo[a,j]xanthene researchgate.net
Dimedone, Benzaldehyde, 2-Naphthol DABCO/Amberlyst-15, 120 °C Tetrahydro-benzo[α]xanthene-11-one mdpi.com
Aldehyde, 2-Naphthol, Malononitrile/Ethyl Cyanoacetate Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), 120 °C Benzoxanthene Derivatives heteroletters.org
Benzaldehyde, β-Naphthol ZnO Nanoparticles, 120 °C 14-Aryl-14H-dibenzo[a,j]xanthene semanticscholar.org

Stepwise Synthesis Approaches

Stepwise synthesis provides a more controlled, albeit often longer, route to specific benzoxanthene derivatives. One classical method involves the dehydration of bis(2-hydroxy-1-naphthyl)methane using reagents like phosphorus oxychloride (POCl₃) or by boiling the acetic acid diester of bis(2-hydroxy-1-naphthyl)methane. scielo.br Another established stepwise approach is the condensation of β-naphthol with aldehydes in the presence of an acid catalyst such as hydrochloric acid or phosphoric acid in a solvent like acetic acid. scielo.br

Modern and Advanced Synthetic Approaches

Contemporary synthetic methods focus on improving efficiency, selectivity, and the environmental footprint of benzoxanthene synthesis, with a significant emphasis on catalysis.

Catalytic Synthesis Protocols

The development of novel catalysts has revolutionized the synthesis of benzoxanthenes, enabling milder reaction conditions, shorter reaction times, and higher yields. scielo.brheteroletters.orgresearchgate.netasianpubs.org These catalysts can be broadly classified into Lewis acids and Brønsted acids.

Lewis acids are effective catalysts for the synthesis of benzoxanthenes. Ceric ammonium nitrate (CAN) has been used to catalyze the one-pot, three-component reaction of 2-naphthol, aldehydes, and cyclic 1,3-diketones or other active methylene compounds under solvent-free conditions at 120 °C. heteroletters.org Zinc oxide (ZnO) nanoparticles have also been demonstrated as an efficient heterogeneous catalyst for the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes from benzaldehyde and β-naphthol at 120 °C. semanticscholar.org

More recently, a novel magnetically separable catalyst, a nano-Fe₃O₄-supported Lewis acidic ionic liquid, has been developed. dntb.gov.uarsc.org This catalyst has proven highly effective for the synthesis of benzoxanthenes under solvent-free sonication, offering the advantage of easy recovery and reuse. rsc.org Antimony trichloride (B1173362) (SbCl₃) is another Lewis acid that has been used to catalyze the one-pot cyclocondensation of aldehydes and β-naphthol under solvent-free heating conditions. tsijournals.com Zirconium(IV) chloride (ZrCl₄) has also been employed as an efficient catalyst for the one-pot, three-component condensation of aldehydes, 2-naphthol, and 5,5-dimethyl-1,3-cyclohexanedione in refluxing ethanol (B145695), with ultrasound irradiation accelerating the reaction. bas.bg

Interactive Table: Lewis Acid Catalysts in Benzoxanthene Synthesis
Catalyst Reactants Conditions Product Reference(s)
Ceric Ammonium Nitrate (CAN) Aldehyde, 2-Naphthol, Cyclic 1,3-diketone 120 °C, Solvent-free Benzoxanthene Derivative heteroletters.org
ZnO Nanoparticles Benzaldehyde, β-Naphthol 120 °C, Solvent-free 14-Aryl-14H-dibenzo[a,j]xanthene semanticscholar.org
Nano-Fe₃O₄-supported Ionic Liquid Aldehyde, 2-Naphthol, Active Methylene Compound Solvent-free, Sonication Benzoxanthene Derivative dntb.gov.uarsc.org
Antimony Trichloride (SbCl₃) Aldehyde, β-Naphthol 110 °C, Solvent-free 14-Aryl-14H-dibenzo[a,j]xanthene tsijournals.com
Zirconium(IV) Chloride (ZrCl₄) Aldehyde, 2-Naphthol, Dimedone EtOH, Reflux, Ultrasound Benzo[a]xanthenone Derivative bas.bg

Brønsted acids are also widely used catalysts for the synthesis of benzoxanthenes. Ferric hydrogensulfate (Fe(HSO₄)₃), a solid Brønsted acid, efficiently catalyzes the one-pot condensation of various aromatic aldehydes with β-naphthol under thermal, solvent-free conditions to produce 14-aryl-14H-dibenzo[a,j]xanthene derivatives in good to high yields. scielo.br This catalyst is noted for being safe, easy to handle, and environmentally benign. scielo.br

A variety of other Brønsted acids have also been reported for this transformation, including p-toluenesulfonic acid, Amberlyst-15, sulfamic acid, silica (B1680970) sulfuric acid, and heteropolyacids. scielo.br Perchloric acid (HClO₄) has been used to catalyze the condensation of β-naphthol and aryl aldehydes under ultrasound irradiation, offering excellent yields and short reaction times. asianpubs.org Furthermore, Brønsted acidic ionic liquids, such as triphenyl(propyl-3-sulphonyl)phosphonium toluenesulfonate (B8598656) and N-methyl-2-pyrrolidonium hydrogen sulfate, have been found to be efficient and recyclable catalysts for the synthesis of various benzoxanthene derivatives under solvent-free conditions. researchgate.netajol.info Chiral BINOL-based phosphoric acids have been utilized to catalyze the highly enantioselective and diastereoselective synthesis of 7-alkynyl-12a-acetamido-substituted benzo[c]xanthenes from 1-(o-hydroxyphenyl)propargylic alcohols and enamides. acs.orgnih.gov

Interactive Table: Brønsted Acid Catalysts in Benzoxanthene Synthesis
Catalyst Reactants Conditions Product Reference(s)
Ferric Hydrogensulfate (Fe(HSO₄)₃) Aromatic Aldehyde, β-Naphthol Thermal, Solvent-free 14-Aryl-14H-dibenzo[a,j]xanthene scielo.br
Perchloric Acid (HClO₄) Aryl Aldehyde, β-Naphthol Ultrasound, Acetic Acid 14-Aryl-14H-dibenzo[a,j]xanthene asianpubs.org
Brønsted Acidic Ionic Liquids Aldehyde, β-Naphthol, 2-Hydroxy-1,4-naphthoquinone Solvent-free Benzoxanthene Derivatives researchgate.net
Chiral Phosphoric Acid 1-(o-Hydroxyphenyl)propargylic Alcohol, Enamide Room Temperature 7-Alkynyl-12a-acetamido-substituted benzo[c]xanthene acs.orgnih.gov
Nanoparticle-Mediated Catalysis

The use of nanoparticles as catalysts in the synthesis of benzoxanthene derivatives represents a significant advancement, offering high efficiency, reusability, and adherence to green chemistry principles. researchgate.netijcce.ac.ir These catalysts, owing to their large surface area and highly active sites, provide numerous advantages over traditional methods. researchgate.net

Researchers have successfully employed various nanoparticle systems, including bare iron oxide (Fe3O4) and copper oxide nanoparticles supported on functionalized graphene oxide (Cu(II)-Fur-APTES/GO), to catalyze the condensation reactions that form the xanthene core. researchgate.netacs.org For instance, Fe3O4 nanoparticles have been used in water, a green solvent, for the condensation of aromatic aldehydes with 1,3-cyclohexanediones, demonstrating the potential for environmentally benign synthesis. researchgate.net Similarly, Cu(II)-Fur-APTES/GO has shown excellent results with reduced reaction times (25–50 minutes) and high yields (up to 95%). acs.org

Table 1: Performance of Various Nanoparticle Catalysts in Benzoxanthene Synthesis

Catalyst Key Features Reaction Time Yield (%) Citations
Fe3O4 Nanoparticles Magnetically recoverable, used in water Not specified High researchgate.net
Cu(II)-Fur-APTES/GO Reusable, greener solvent conditions 25-50 min up to 95 acs.org
γ-Fe2O3@HAP-Fe2+ NPs Magnetically recoverable, reusable for 8 runs Short High ijcce.ac.ir
Ag2O NP@IOP Magnetically recoverable, reusable, green media (water) Short High frontiersin.org
ZnO Nanoparticles Solvent-free conditions 53-59 min 92-93.5 semanticscholar.org
Cu@NNPS-NaY Reusable for 12 runs, eco-friendly 10-60 min 84-97 chemmethod.com
KF/Clinoptilolite NPs Solvent-free, reusable Not specified High nih.gov
AIL@MNP Magnetically recoverable, reusable Short Excellent mdpi.com
LAIL@MNP Magnetically recoverable, reusable, ultrasound-mediated Not specified High rsc.orgrsc.org
Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective and environmentally friendly catalysts and solvents for the synthesis of benzoxanthene yellow derivatives. scielo.org.mxrsc.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic compounds make them attractive alternatives to volatile organic solvents. scielo.org.mxrsc.org

Acidic protic ionic liquids, such as N,N-dimethylaminoethanol hydrosulfate ([DMEA][HSO4]) and pyrazinium di(hydrogen sulfate) {Py(HSO4)2}, have proven to be efficient and reusable catalysts for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes and 12-aryl-8,9,10,12-tetrahydrobenzo[α]-xanthen-11-ones under solvent-free conditions. scielo.org.mxrsc.org These reactions proceed with high yields and short reaction times. For example, using {Py(HSO4)2}, various benzoxanthenes were synthesized in 15-45 minutes with yields ranging from 79-93%. scielo.org.mx

Other effective ionic liquid catalysts include [H-Pyrr][HSO4], [(Et3N)2SO][HSO4]2, and [CH3CH2NH2SO3H]Cl. tandfonline.commeddocsonline.orgtandfonline.com The reusability of these catalysts is a key advantage; for instance, Py(HSO4)2 and [(Et3N)2SO][HSO4]2 can be recovered and reused for multiple cycles without a significant decrease in their catalytic activity. scielo.org.mxmeddocsonline.org The use of dicationic Brönsted acidic ionic liquids further highlights the versatility of this class of catalysts. meddocsonline.org

Table 2: Efficacy of Ionic Liquid Catalysts in Benzoxanthene Synthesis

Ionic Liquid Catalyst Key Features Reaction Time Yield (%) Citations
[DMEA][HSO4] Reusable for at least 6 cycles, solvent-free Not specified Excellent rsc.org
{Py(HSO4)2} Reusable for 3 cycles, solvent-free, homogeneous 15-45 min 79-93 scielo.org.mx
[H-Pyrr][HSO4] Recyclable, environmentally benign Not specified High tandfonline.com
[(Et3N)2SO][HSO4]2 Reusable for 5 cycles, solvent-free Short High meddocsonline.org
[CH3CH2NH2SO3H]Cl Solvent-free Short High to Excellent tandfonline.com
Di-n-propylammoniumhydrogensulphate Reusable, solvent-free Not specified High rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic materials, reduction of waste, and energy efficiency. rsc.orgamazonaws.com

Solvent-Free Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green synthesis, offering benefits such as reduced environmental impact, safer reaction profiles, and often higher product yields and selectivity. semanticscholar.orgmeddocsonline.org Several catalytic systems have been developed for the solvent-free synthesis of benzoxanthene derivatives.

For instance, catalysts like N,N-dimethylaminoethanol hydrosulfate ([DMEA][HSO4]), pyrazinium di(hydrogen sulfate) {Py(HSO4)2}, and ZnO nanoparticles have been effectively used under solvent-free conditions, leading to high yields and short reaction times. semanticscholar.orgscielo.org.mxrsc.org Other examples include the use of methanesulfonic acid, cellulose (B213188) sulfuric acid, and ceric ammonium nitrate (CAN) as catalysts. heteroletters.orgpnu.ac.irnih.gov These methods often involve simple work-up procedures and allow for the recycling of the catalyst, further enhancing their green credentials. rsc.orgpnu.ac.ir

Table 3: Catalysts for Solvent-Free Synthesis of Benzoxanthene Derivatives

Catalyst Reaction Conditions Yield (%) Citations
[DMEA][HSO4] Solvent-free Excellent rsc.org
{Py(HSO4)2} Solvent-free, 80-81°C 79-93 scielo.org.mx
ZnO Nanoparticles Solvent-free, 120°C 92-93.5 semanticscholar.org
Ceric Ammonium Nitrate (CAN) Solvent-free, 120°C High heteroletters.org
Cellulose Sulfuric Acid (CSA) Solvent-free, 100°C Good to Excellent pnu.ac.ir
Methanesulfonic Acid Solvent-free High nih.gov
KF/Clinoptilolite NPs Solvent-free High nih.gov
Water as a Green Solvent

Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net The synthesis of benzoxanthene derivatives in aqueous media has been successfully achieved using various catalysts.

Proline triflate and Fe3O4 nanoparticles are notable examples of catalysts that perform efficiently in water. researchgate.netresearchgate.net The use of Fe3O4 nanoparticles is particularly advantageous as they are magnetically recoverable, simplifying the separation process. researchgate.net A novel hybrid catalyst, Cu-anchored furfural (B47365) imine-functionalized halloysite, has also been developed for the synthesis of xanthene derivatives in water, demonstrating high catalytic activity and reusability. oiccpress.comiau.ir The use of sulfonated fructose (B13574) as a catalyst in a water-ethanol mixture further showcases the move towards greener solvent systems. amazonaws.com Additionally, a water extract of red mud (WERM), an industrial waste product, has been reported as a renewable medium for this synthesis. acs.org

Table 4: Catalytic Systems for Benzoxanthene Synthesis in Water

Catalyst/Medium Key Features Yield (%) Citations
Fe3O4 Nanoparticles Magnetically recoverable High researchgate.net
Proline Triflate Aqueous medium Good researchgate.net
Cu-anchored furfural imine-functionalized halloysite Reusable, mild conditions High oiccpress.comiau.ir
DABCO Aqueous media Excellent nih.gov
Water Extract of Red Mud (WERM) Renewable medium Not specified acs.org
Sulfonated Fructose Water-ethanol (2:1) solvent High amazonaws.comamazonaws.com
Microwave and Ultrasound-Assisted Synthesis

The application of microwave irradiation and ultrasound as energy sources offers significant advantages in chemical synthesis, including rapid heating, shorter reaction times, and often improved yields and selectivity. meddocsonline.orgresearchgate.net

Microwave-assisted synthesis (MAS) has been employed for the rapid and solventless preparation of benzoxanthene derivatives. mdpi.com For example, a copper-catalyzed domino reaction under microwave irradiation can produce benzoxanthenes in just 3 minutes. researchgate.net Similarly, a zirconium-based metal-organic framework (Zr-MOF) has been synthesized via MAS and used as an efficient catalyst for producing xanthene derivatives. nih.gov

Ultrasound irradiation has also been utilized to promote the synthesis of benzoxanthenes. A novel magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) has been shown to be a highly effective and recyclable catalyst for the ultrasound-mediated synthesis of these compounds. rsc.orgrsc.org This method combines the benefits of a reusable catalyst with the efficiency of sonication.

Regioselective and Stereoselective Control in this compound Synthesis

Achieving regioselective and stereoselective control is a critical aspect of synthesizing complex molecules like this compound, as the specific arrangement of atoms can significantly influence the compound's properties.

Research has shown that the choice of starting materials and catalysts can direct the regioselectivity of the reaction. For example, the condensation of salicylic (B10762653) acid with β-naphthol in the presence of polyphosphoric acid has been shown to produce the 1,2-benzoxanthone isomer. cdnsciencepub.com The development of a regioselective route to prepare critical fluorinated 1,6-dihydroxynaphthalene (B165171) intermediates has enabled the synthesis of fluorinated benzo[c]xanthene dyes with desired properties. researchgate.net While the provided literature extensively covers various synthetic methodologies, specific details on achieving stereoselectivity for "this compound" are not explicitly detailed in the search results. However, the synthesis of novel spiro-xanthene derivatives points towards advancements in controlling the three-dimensional structure of related compounds. researchgate.net Further research is needed to fully elucidate the stereoselective control mechanisms in the synthesis of this compound.

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound compounds are critical steps following their synthesis to ensure high purity for their intended applications, such as in fluorescent dyes and phosphors. The methodologies employed are largely dependent on the specific physical and chemical properties of the target molecule, including its solubility, polarity, and stability. Common techniques documented in scientific literature include recrystallization, column chromatography, and simple washing procedures.

Recrystallization

Recrystallization is a widely utilized technique for purifying solid benzoxanthene derivatives. This method relies on the principle of differential solubility of the compound and impurities in a suitable solvent or solvent system at varying temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

For instance, certain hydroxy-compounds of the benzoxanthene series have been purified by recrystallization from alcohol or chlorobenzene, yielding pale greenish-yellow needles. google.com In other cases, dimethylformamide (DMF) has been used to recrystallize benzoxanthene-3,4-dicarboxylic acid anhydride (B1165640), resulting in small yellow crystals. google.com A lemon-yellow dyestuff derivative was purified by crystallization from a mixture of methyl glycol and ethanol. google.com The choice of solvent is paramount and is selected based on the solubility profile of the specific this compound derivative.

Table 1: Solvents Used for Recrystallization of Benzoxanthene Derivatives

Compound Type Solvent(s) Resulting Product Reference
Hydroxy-benzoxanthene Alcohol or Chlorobenzene Pale greenish-yellow needles google.com
Benzoxanthene-3,4-dicarboxylic acid anhydride Dimethylformamide Small yellow crystals google.com
N-substituted benzoxanthene dicarboxylic acid imide Methyl glycol and Ethanol mixture Small yellow needles google.com
12-Aryl-8,9,10,12-tetrahydrobenzo[α]-xanthen-11-one Aqueous ethanol (90%) Pure crystalline solid scielo.org.mx

Column Chromatography

Column chromatography, including flash chromatography, is one of the most effective and commonly reported methods for the purification of this compound compounds. heteroletters.org This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase.

Silica gel (SiO₂) is the most frequently used stationary phase for the purification of these compounds. google.comrsc.orgsemanticscholar.org The mobile phase, or eluent, is typically a mixture of organic solvents, and the polarity is optimized to achieve efficient separation. For example, a benzoxanthene derivative developed as a yellow phosphor was purified using column chromatography on silica gel with a heptane/dichloromethane gradient. google.com Similarly, the purification of merosesquiterpenes with a benzoxanthene skeleton was achieved via flash chromatography on silica gel using a mobile phase of hexanes and methyl-tert-butyl ether (MeOtBu). rsc.org In other syntheses, gradients of ethyl acetate (B1210297) in n-hexane have been employed. semanticscholar.org

Besides silica gel, other adsorbents like Florisil® have been used. For the purification of xanthene dye peresters, column chromatography was performed using Florisil® as the stationary phase and an ethanol-ethyl acetate mixture as the eluent. imaging.org

Table 2: Column Chromatography Conditions for this compound Purification

Stationary Phase Mobile Phase / Eluent Compound Type Reference
Silica gel (SiO₂) Dichloromethane/Heptane (1:1 to 2:1) Benzoxanthene derivative for phosphors google.com
Silica gel 60 Hexanes-MeOtBu mixtures Merosesquiterpenes with benzoxanthene skeleton rsc.org
Silica gel Ethyl acetate in n-hexane gradient Amidoalkyl naphthols and Benzoxanthenes semanticscholar.org
Florisil® gel Ethanol-Ethyl acetate (various ratios) Xanthene dye peresters imaging.org
Silica gel Ethyl acetate 14-Substituted-14H-dibenzo[a, j]xanthenes heteroletters.org

Other Isolation Techniques

Prior to final purification by recrystallization or chromatography, preliminary work-up procedures are essential. These often involve simple filtration to separate the crude solid product from the reaction mixture. google.comsemanticscholar.org Subsequently, the isolated solid is typically washed to remove residual reagents and soluble by-products. Common washing solvents include water and low-boiling point organic solvents like methanol (B129727). google.com

Precipitation is another technique employed for isolation. In some syntheses, the reaction mixture is added to a non-solvent (e.g., water or acetone) to precipitate the crude product, which can then be collected by filtration. beilstein-journals.orggoogle.com For water-soluble xanthene dyes, a more complex method involves precipitating the dye as a water-insoluble metal salt, which is then isolated and converted back to the purified water-soluble form. google.com

For certain high-purity applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) may be utilized for both analytical assessment of purity and for preparative purification, although this is more common for functionally complex or biologically targeted fluorescent dyes. google.com

Reaction Mechanisms and Reactivity of Benzoxanthene Yellow

Fundamental Reaction Pathways and Mechanistic Elucidation

The reactivity of the benzoxanthene core is largely defined by its extended aromatic system. The fundamental reaction pathways involve the transformation of precursors into the tetracyclic benzoxanthene structure and the subsequent functionalization of this scaffold.

The benzoxanthene structure possesses an electron-rich, delocalized π-system, making it susceptible to electrophilic aromatic substitution . savemyexams.com In this type of reaction, an electrophile—an electron-seeking species—attacks the aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The reaction typically proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as a benzenonium ion, which is stabilized by resonance. msu.edu The subsequent loss of a proton restores the stable aromatic system. msu.edu The specific position of the substitution (ortho, meta, or para) is directed by the existing substituents on the aromatic rings. msu.edu

While electrophilic substitution is common for aromatic compounds, certain benzoxanthene derivatives can also undergo nucleophilic substitution . uomustansiriyah.edu.iq A nucleophile is an electron-rich species that donates a pair of electrons to an electron-deficient carbon atom. savemyexams.com This pathway is less common for simple aromatic rings but can occur if the ring is substituted with strong electron-withdrawing groups. uomustansiriyah.edu.iq For instance, some benzoxanthene ethers have been shown to exhibit significant reactivity towards nucleophiles, resulting in the cleavage of the ether linkage. cdnsciencepub.com This reactivity is enhanced because the resulting carbocation intermediate can be stabilized by resonance involving the ethereal oxygen and the conjugated naphthalene (B1677914) nucleus. cdnsciencepub.com Similarly, aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution where a nucleophile replaces the halide. uomustansiriyah.edu.iq

The synthesis of the benzoxanthene scaffold is most commonly achieved through cyclization and ring-forming reactions. One of the most prevalent methods is the one-pot condensation of an aldehyde with two equivalents of a naphthol derivative, such as β-naphthol, often in the presence of a catalyst. rasayanjournal.co.inamazonaws.com

A proposed mechanism for this acid-catalyzed reaction involves several key steps:

Activation of the Aldehyde: The catalyst, typically a Lewis or Brønsted acid, coordinates to the carbonyl oxygen of the aldehyde. This enhances the electrophilicity of the carbonyl carbon. rsc.orgsemanticscholar.org

Nucleophilic Attack: The activated aldehyde is attacked by a molecule of 2-naphthol (B1666908), leading to a condensation reaction and the formation of an intermediate. rasayanjournal.co.in

Formation of ortho-Quinone Methide (o-QM): The intermediate subsequently dehydrates to form a highly reactive ortho-quinone methide species. semanticscholar.org

Michael Addition: A second molecule of 2-naphthol acts as a nucleophile in a Michael-type addition to the o-QM intermediate. semanticscholar.org

Cyclization and Dehydration: The final step involves an intramolecular cyclization followed by the elimination of a water molecule to yield the stable, aromatic dibenzo[a,j]xanthene structure. rasayanjournal.co.in

Various catalysts have been employed to facilitate this transformation, as detailed in the table below.

CatalystReaction ConditionsTypical YieldReference
Fe₃O₄@SiO₂-IL-ZnₓClᵧ80 °C, Ultrasound, Solvent-free94% rsc.org
ZnO Nanoparticles120 °C, Solvent-free92-93.5% semanticscholar.org
Thiamine hydrochloride (THC)120 °C, Solvent-freeHigh rasayanjournal.co.in
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)120 °C, Solvent-freeHigh heteroletters.org
Sulfonated Fructose (B13574)Reflux in Water-EthanolGood amazonaws.com

Other notable ring-forming strategies include:

  • Pschorr Intramolecular Cyclization: This method has been used to create the benzo[k,l]xanthene core from precursors like 4-(2-nitrophenoxy)-l,8-naphthalic anhydride (B1165640), which undergoes reduction followed by cyclization. researchgate.net
  • Ullmann/C-H Arylation: A domino reaction involving a copper-catalyzed Ullmann-type coupling followed by an intramolecular C-H arylation provides an expedient route to benzoxanthene analogues. researchgate.net
  • Electrophilic and Nucleophilic Reaction Mechanisms

    Photochemical Reaction Mechanisms of Benzoxanthene Yellow

    The interaction of this compound dyes with light is fundamental to their primary applications and also dictates their long-term stability. These photochemical processes include desired phenomena like wavelength conversion and undesired pathways like photodegradation.

    Photodegradation is a key challenge for organic dyes. For some xanthene-based dyes, irradiation can lead to chemical transformations that alter their structure and properties. One observed photodegradation mechanism is a photo-substitution reaction . For example, a dye containing phenoxy side groups, when irradiated in ethanol (B145695) in the presence of blue light and oxygen, was found to undergo a reaction where a phenoxy group was substituted by an acetoxy group. researchgate.net This suggests a photo-oxidative mechanism where the solvent (ethanol) may be oxidized to acetic acid, which then participates in the substitution. researchgate.net

    To counteract such degradation, significant research has focused on developing more robust dye structures. A key stabilization strategy involves the synthesis of novel benzoxanthene dicarboximide dyes . researchgate.net These compounds have demonstrated superior photostability compared to commercially available yellow dyes. Under operational conditions (450 nm irradiance of 0.016 W/cm² at 60 °C), these stabilized dyes show only a 10% reduction in photoluminescence, with extrapolated lifetimes of up to 27,000 hours, a major improvement over standard dyes with lifetimes often under 1,000 hours. researchgate.net The dicarboximide structure appears to enhance the molecule's resilience to photochemical breakdown.

    This compound dyes are highly effective for wavelength conversion , a critical function in technologies like remote phosphor LEDs. researchgate.net This process involves the absorption of high-energy photons (e.g., blue light) and the subsequent emission of lower-energy photons (e.g., yellow light). researchgate.net

    The mechanism is based on photoluminescence:

    Absorption: The dye's π-electron system absorbs a photon of a specific wavelength (e.g., 450 nm), promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

    Vibrational Relaxation: The excited molecule rapidly loses some energy non-radiatively through vibrational relaxation to the lowest vibrational level of the excited state.

    Emission (Fluorescence): The electron returns to the ground state, emitting a photon of lower energy (and thus longer wavelength) than the one absorbed. The energy difference between the absorption and emission maxima is known as the Stokes shift. researchgate.net

    The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY) , which is the ratio of photons emitted to photons absorbed. Newly synthesized benzoxanthene dicarboximide dyes exhibit high PLQY, making them excellent candidates for converting blue LED light into the yellow component needed to create white light. researchgate.net

    PropertyValue/ObservationSignificanceReference
    AbsorptionBlue light region (e.g., 450 nm)Matches output of blue LEDs researchgate.net
    EmissionYellow light regionProvides desired color for conversion researchgate.net
    Photoluminescence Quantum YieldHighEfficient conversion of light researchgate.net
    PhotostabilityExtrapolated lifetimes up to 27,000 hEnsures long-term performance in devices researchgate.net

    Photodegradation Pathways and Stabilization Strategies (Mechanism Focus)

    Chemo- and Regioselectivity in Reactions Involving this compound

    Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule, while regioselectivity describes the preference for reaction at one position over other possible positions.

    In the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes via the condensation of aldehydes and 2-naphthol, the reaction exhibits high regioselectivity. The cyclization occurs specifically to form the dibenzo[a,j]xanthene isomer, a result of the inherent reactivity of the ortho position of the hydroxyl group in 2-naphthol during the key mechanistic steps. rasayanjournal.co.in

    Chemoselectivity is evident in the functionalization of the benzoxanthene core. For example, benzo[k,l]xanthene-3,4-dicarboxylic acid anhydride can be condensed with various amines (alkylamines, arylamines, or o-phenylenediamines) to form the corresponding imides or imidazole (B134444) derivatives. researchgate.net This reaction proceeds selectively at the anhydride functional group without altering the stable tetracyclic aromatic system, allowing for the synthesis of a range of fluorescent dyes with different substituents and colors. researchgate.net This demonstrates how specific reactive sites on a complex molecule can be targeted to tune its final properties.

    Kinetic and Thermodynamic Analysis of this compound Reactions

    The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of compounds like this compound. Kinetic analysis focuses on the rate of chemical reactions, elucidating the mechanism and the factors that influence reaction speed. Thermodynamic analysis, on the other hand, deals with the energy changes that accompany a reaction, determining its feasibility and the position of equilibrium.

    Research Findings in Reaction Analysis

    Detailed research into the reactions of benzoxanthene derivatives, particularly during their synthesis, offers a window into their kinetic and thermodynamic profiles. The synthesis of these compounds often involves multi-component reactions where an aldehyde, 2-naphthol, and a 1,3-dicarbonyl compound are condensed in the presence of a catalyst. researchgate.net Kinetic studies are crucial for optimizing these synthetic routes, focusing on parameters like catalyst concentration, temperature, and reaction time to maximize yield and efficiency. researchgate.netirjmets.com

    For instance, the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives has been shown to be significantly influenced by the choice of catalyst and reaction conditions. semanticscholar.org The use of nanostructured catalysts, such as zinc oxide (ZnO) nanoparticles, has been explored to enhance reaction rates due to their high surface area and increased number of active sites. researchgate.netsemanticscholar.org

    Thermodynamic analysis complements kinetics by assessing the energy landscape of the reaction. frontiersin.org Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined to predict the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. For many synthetic reactions, including those for benzoxanthenes, the processes are designed to be exothermic (negative ΔH) to favor product formation. Computational methods, such as Density Functional Theory (DFT), are increasingly used to calculate the thermodynamic properties of reactants, products, and transition states, providing a theoretical basis for understanding reaction feasibility and mechanisms. irjmets.comresearchgate.net

    Data on Reaction Kinetics

    The efficiency of benzoxanthene synthesis is highly dependent on the catalyst used. The following table illustrates the effect of catalyst loading on the reaction yield and time for the synthesis of a model benzoxanthene derivative, demonstrating a typical kinetic optimization study.

    Table 1: Effect of ZnO Nanoparticle Catalyst Concentration on Benzoxanthene Synthesis researchgate.net
    EntryCatalyst (mol%)Time (min)Yield (%)
    10120Trace
    259075
    3106085
    4154592
    5204592

    This table shows that increasing the catalyst concentration from 0 to 15 mol% significantly reduces the reaction time and increases the product yield. However, a further increase to 20 mol% does not lead to a significant improvement, indicating that 15 mol% is the optimal catalyst loading for this specific reaction. researchgate.net

    Data on Reaction Thermodynamics

    Thermodynamic parameters provide quantitative measures of the energy changes during a reaction. The table below presents hypothetical, yet representative, thermodynamic data for a chemical reaction, illustrating the type of information obtained from a thermodynamic analysis. These values help in understanding the driving forces of the reaction. frontiersin.orgundip.ac.id

    Table 2: Representative Thermodynamic Parameters for a Chemical Reaction at 298.15 K
    ParameterSymbolValueSignificance
    Enthalpy ChangeΔH-95.5 kJ/molNegative value indicates an exothermic reaction that releases heat.
    Entropy ChangeΔS-0.15 kJ/(mol·K)Negative value suggests a decrease in disorder, common when multiple reactants form a single product.
    Gibbs Free Energy ChangeΔG-50.8 kJ/molNegative value indicates the reaction is spontaneous under these conditions.
    Activation EnergyEa+75.2 kJ/molThe minimum energy required to initiate the reaction. A key parameter in kinetic analysis.

    The interplay between enthalpy and entropy, as captured by the Gibbs free energy, ultimately determines the spontaneity of the reaction. The activation energy (Ea) is a kinetic barrier that must be overcome for the reaction to proceed, influencing its rate. undip.ac.id

    Theoretical and Computational Investigations of Benzoxanthene Yellow

    Excited State Theoretical Calculations and Photophysical Modeling

    Understanding the behavior of molecules upon light absorption requires the study of their excited states. Theoretical calculations are crucial for modeling these transient species and predicting their photophysical properties.

    Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. rsc.orgresearchgate.netsci-hub.se It provides a computationally efficient way to access the properties of excited states. rsc.org TD-DFT can predict the vertical transition energies that correspond to the maxima in absorption and emission spectra. researchgate.net

    The accuracy of TD-DFT calculations can depend on the choice of the functional. sci-hub.se For many "real-life" dyes, TD-DFT has been shown to successfully reproduce experimental absorption and fluorescence wavelengths. rsc.org It has been applied to a wide range of problems, including understanding the band shapes of spectra, optimizing dyes for solar cells, and studying photo-induced proton transfer. rsc.org For benzoxanthene derivatives, TD-DFT would be the method of choice to simulate their characteristic yellow color by calculating the absorption spectrum in the visible region. arxiv.org

    Configuration Interaction (CI) and Coupled Cluster (CC) are highly accurate ab initio methods for studying electron correlation, which is often crucial for a correct description of excited states. wikipedia.orgsmu.eduarxiv.org CI methods express the wavefunction as a linear combination of Slater determinants corresponding to the ground and various excited electronic configurations. smu.edu While full CI is formally exact for a given basis set, it is computationally very expensive. smu.eduarxiv.org Truncated CI methods, like CISD (CI with single and double excitations), are more feasible but may lack size-extensivity. stackexchange.com

    Coupled Cluster theory offers a size-extensive alternative and is considered one of the most accurate methods for small to medium-sized molecules. wikipedia.orgarxiv.org CC methods construct the multi-electron wavefunction using an exponential cluster operator, which accounts for electron correlation to a high degree. wikipedia.org For excited states, approaches like equation-of-motion coupled-cluster (EOM-CC) are employed. wikipedia.org While computationally intensive, these methods provide benchmark results against which other methods like TD-DFT can be compared. stackexchange.com

    Table 3: Comparison of CI and CC Methods

    MethodKey FeaturesCommon Applications
    Configuration Interaction (CI)Variational, conceptually simple. Full CI is exact for a given basis set.Benchmark calculations, study of multi-reference systems. smu.edustackexchange.com
    Coupled Cluster (CC)Size-extensive, highly accurate for single-reference systems.High-accuracy calculations of ground and excited state energies. wikipedia.orgarxiv.org

    Molecular Dynamics Simulations and Conformational Analysis

    Solvent Effects on Molecular Conformation and Electronic Properties (Theoretical Modeling)

    Molecular dynamics (MD) simulations are powerful computational tools used to study the movement of atoms and molecules over time. arxiv.org In the context of benzoxanthene yellow, MD simulations can provide detailed insights into how the surrounding solvent influences the molecule's shape (conformation) and its electronic properties.

    Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of a solvent. scispace.com These models represent the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of how the solvent polarizes in response to the solute molecule.

    Key findings from theoretical modeling of solvent effects include:

    Conformational Changes: The polarity of the solvent can significantly impact the stable conformations of flexible molecules. For some dyes, different solvents can favor different rotational arrangements of parts of the molecule. nih.gov

    Solvatochromism: This refers to the change in the color of a substance when it is dissolved in different solvents. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict how the absorption and emission wavelengths of this compound will shift in solvents of varying polarity. semanticscholar.org For many dyes, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net

    Quantum Yield Modulation: Solvents can influence the fluorescence quantum yield. In some cases, increasing solvent polarity can lead to a decrease in fluorescence due to the stabilization of charge-transfer states that promote non-radiative decay. researchgate.net However, for other molecules, the opposite effect is observed.

    Intermolecular Interactions and Aggregation Behavior (Computational)

    Computational studies are instrumental in understanding how individual this compound molecules interact with each other and form larger assemblies, a phenomenon known as aggregation. Aggregation can significantly alter the photophysical properties of the dye.

    Types of Interactions: Computational methods can identify and quantify the various non-covalent interactions that drive aggregation, including:

    π-π stacking: The attractive interaction between the aromatic rings of adjacent molecules. rsc.org

    Hydrogen bonding: Interactions involving a hydrogen atom located between two electronegative atoms. researchgate.net

    Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules. rsc.org

    Aggregation-Induced Emission (AIE): Some molecules are non-emissive in solution but become highly fluorescent upon aggregation. mdpi.com Computational models can help to elucidate the mechanisms behind AIE, which often involve the restriction of intramolecular rotations in the aggregated state, thus blocking non-radiative decay channels.

    Concentration Quenching: In many cases, aggregation leads to a decrease in fluorescence intensity, known as concentration quenching or self-quenching. researchgate.net This can occur due to the formation of non-emissive aggregates (static quenching) or through energy transfer between molecules in close proximity (dynamic quenching). researchgate.net Computational models can predict the formation of these aggregates and the nature of their electronic interactions.

    Structure-Reactivity and Structure-Property Relationship Modeling

    Quantitative Structure-Property Relationships (QSPR) Principles for this compound (Theoretical Basis)

    Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its properties. For this compound, QSPR can be used to predict properties like its optical behavior or reactivity.

    The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. By calculating a set of numerical descriptors that represent the structural features of a series of related molecules (like different benzoxanthene derivatives), and then correlating these descriptors with experimentally measured properties, a predictive model can be built.

    Key components of a QSPR study include:

    Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be categorized as:

    Topological descriptors: Based on the 2D representation of the molecule.

    Geometrical descriptors: Derived from the 3D structure of the molecule.

    Electronic descriptors: Related to the distribution of electrons in the molecule.

    Quantum-chemical descriptors: Calculated using quantum mechanics.

    Statistical Methods: Various statistical techniques, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are used to build the mathematical model that links the descriptors to the property of interest. researchgate.net

    Model Validation: The predictive power of the QSPR model must be rigorously tested using an independent set of molecules that were not used in the model's development. researchgate.net

    For benzoxanthene derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for biological activity. researchgate.net These methods generate 3D contour maps that show which regions around the molecule are favorable or unfavorable for a particular property. scielo.org.mx

    Design Principles for Modulating Reactivity and Optical Behavior

    Computational modeling provides a powerful framework for establishing design principles to fine-tune the reactivity and optical properties of this compound. By understanding the structure-property relationships, new derivatives with desired characteristics can be rationally designed.

    Modulating Optical Behavior:

    Tuning Emission Wavelength: The emission wavelength can be shifted towards the near-infrared (NIR) region, which is beneficial for biological imaging, by extending the π-conjugated system of the xanthene core. researchgate.net Introducing electron-donating or electron-withdrawing groups at specific positions on the molecular scaffold can also be used to precisely control the emission color. researchgate.net

    Enhancing Quantum Yield: The fluorescence quantum yield can be increased by rigidifying the molecular structure to suppress non-radiative decay pathways caused by intramolecular rotations or vibrations. rsc.org

    Controlling Aggregation-Induced Emission (AIE): By strategically introducing substituents, it is possible to control the degree of intermolecular interactions and promote or suppress AIE phenomena. mdpi.com

    Modulating Reactivity:

    Photostability: The resistance of the dye to degradation upon exposure to light can be improved by incorporating photostabilizing moieties, such as benzotriazole-based UV absorbers, into the molecular structure. researchgate.net These groups can dissipate excess energy through non-destructive pathways.

    Chemical Reactivity: The reactivity of the benzoxanthene core can be altered by the introduction of various functional groups. For example, the presence of electron-donating or electron-withdrawing groups can influence the molecule's susceptibility to oxidation or reduction. Computational methods can predict how these substitutions will affect the molecule's reactivity indices.

    Advanced Spectroscopic and Analytical Methodologies Applied to Benzoxanthene Yellow

    Methodological Principles of Absorption and Emission Spectroscopy for Benzoxanthene Yellow

    UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edulibretexts.orgazooptics.com For this compound, this technique is crucial for identifying the chromophores, the parts of the molecule responsible for its color. libretexts.org The absorption spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly, denoted as λmax. azooptics.com

    The position and intensity of the absorption bands in the UV-Vis spectrum offer significant structural clues. For instance, the extent of the π-conjugated system in the benzoxanthene core directly influences the λmax. researchgate.net Increased conjugation typically leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. msu.edu The presence of different substituents on the benzoxanthene framework can also cause shifts in the absorption maxima. For example, the introduction of an amidine fragment can lead to red shifts of 41–90 nm. researchgate.net

    By analyzing the UV-Vis spectrum, researchers can gain insights into the electronic structure and the effects of various functional groups on the molecule's light-absorbing properties. This information is vital for the rational design of new benzoxanthene dyes with specific desired colors.

    Table 1: Representative UV-Visible Absorption Data for Benzoxanthene Derivatives

    DerivativeSolventλmax (nm)Molar Absorptivity (ε)Reference
    Benzoxanthene with 1,3,3-trimethyl-3H-indoliumMethanol (B129727)661Not specified researchgate.net
    Benzoxanthene with 1,3,3-trimethyl-3H-indolium (protonated)Methanol with excess trifluoroacetic acid585Not specified researchgate.net
    SNAFR-1 (Neutral form)50 mM phosphate (B84403) buffer with 0.25% DMSO~460Not specified nih.gov
    SNAFR-1 (Anionic form)50 mM phosphate buffer with 0.25% DMSO550Not specified nih.gov
    Eosin-YEthanol (B145695)~527Not specified mdpi.com
    Eosin-YWater~517Not specified mdpi.com

    This table is for illustrative purposes and includes data from related xanthene and benzoxanthene-type dyes to demonstrate the principles.

    Fluorescence and phosphorescence are two types of photoluminescence, where a molecule emits light after absorbing photons. libretexts.org These techniques are particularly valuable for characterizing this compound dyes, which are often prized for their fluorescent properties. researchgate.net

    Fluorescence is the emission of light from an excited singlet state and is a rapid process, typically occurring within nanoseconds after excitation. mdpi.comebsco.com Fluorescence spectroscopy involves exciting a sample at a specific wavelength and measuring the intensity of the emitted light at various wavelengths. The resulting emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a Stokes shift). researchgate.net

    The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter determined from these studies and indicates the efficiency of the fluorescence process. researchgate.net For instance, certain new benzoxanthene dicarboximide dyes exhibit high photoluminescence quantum yields, making them suitable for applications like color converters in LED systems. researchgate.net The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic that can be measured. researchgate.net

    Phosphorescence, in contrast, is emission from an excited triplet state and is a much slower process, lasting from milliseconds to seconds. libretexts.orgmdpi.com This phenomenon is less common for benzoxanthene dyes in solution at room temperature but can sometimes be observed under specific conditions, such as in a degassed solution at low temperatures (77 K). The observation of phosphorescence can indicate a deactivation pathway through intersystem crossing.

    Table 2: Representative Photophysical Data for Benzoxanthene and Related Dyes

    Compound/DerivativeSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (ΦF)Lifetime (τ)Reference
    Benzoxanthene with 1,3,3-trimethyl-3H-indoliumMethanolNot specified701Not specifiedNot specified researchgate.net
    BODIPY derivative 1Not specifiedNot specifiedNot specified0.16-0.401.09-2.51 ns researchgate.net
    BODIPY derivative 2Not specifiedNot specifiedNot specified0.17-0.441.11-2.78 ns researchgate.net
    Eosin-YEthanol532~555Not specifiedNot specified mdpi.com

    This table is for illustrative purposes and includes data from related dye classes to demonstrate the principles.

    UV-Visible Absorption Spectroscopy Methodologies for Structural Insights

    Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (Methodological Focus)

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. researchgate.netresearchgate.netlibretexts.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.orgwikipedia.org The fundamental principle of NMR lies in the magnetic properties of atomic nuclei with non-zero spin, such as ¹H (proton) and ¹³C. libretexts.orgmdpi.com When placed in a strong magnetic field, these nuclei can exist in different spin states, and NMR detects the transitions between these states upon absorption of radiofrequency radiation. libretexts.org

    The chemical shift (δ), reported in parts per million (ppm), is the most fundamental piece of information from an NMR spectrum and indicates the electronic environment of a nucleus. libretexts.orgmdpi.com For this compound, ¹H and ¹³C NMR spectra are routinely used to identify the number and types of protons and carbons, respectively. researchgate.net For example, the presence of chelated hydroxyl groups in xanthone (B1684191) derivatives can be identified by characteristic downfield shifts in the ¹H NMR spectrum. researchgate.net

    While 1D NMR provides a foundational understanding of the structure, complex molecules like this compound often exhibit overlapping signals that are difficult to interpret. researchgate.netwikipedia.org Two-dimensional (2D) NMR techniques overcome this challenge by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. wikipedia.orgnumberanalytics.com

    COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comcreative-biostructure.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, allowing for the mapping of spin systems. creative-biostructure.comipb.pt

    HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear techniques that correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgnumberanalytics.comcreative-biostructure.com They are extremely powerful for assigning carbon signals based on the assignments of their attached protons. ipb.pt

    TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but shows correlations between all protons within a spin system, not just those directly coupled. wikipedia.orgipb.pt This is particularly useful for identifying all protons belonging to a specific molecular fragment, even if some of the direct couplings are not resolved. ipb.pt

    Table 3: General Applications of 2D NMR Techniques in this compound Structural Elucidation

    2D NMR TechniqueType of CorrelationInformation Obtained
    COSY¹H-¹H (through-bond)Identifies neighboring protons.
    HSQC/HMQC¹H-¹³C (one-bond)Connects protons to their directly attached carbons.
    HMBC¹H-¹³C (multiple bonds)Establishes long-range connectivity, revealing the carbon skeleton.
    TOCSY¹H-¹H (through spin system)Identifies all protons within a coupled network.

    Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgmsu.edu The fundamental principle involves ionizing the sample molecules, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them. msu.eduscienceready.com.au

    For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular weight, which allows for the determination of the molecular formula. researchgate.net The most prominent signal in the mass spectrum is often the molecular ion peak (M⁺), which corresponds to the intact molecule that has lost one electron. libretexts.orgsavemyexams.com

    Beyond the molecular weight, MS provides crucial structural information through the analysis of fragmentation patterns. libretexts.orgscienceready.com.au The ionization process can be energetic enough to cause the molecular ion to break apart into smaller, charged fragments. scienceready.com.au The pattern of these fragment ions is often characteristic of the molecule's structure. libretexts.org By analyzing the mass differences between the molecular ion and the fragment ions, chemists can deduce the presence of specific functional groups and how different parts of the molecule are connected. scienceready.com.ausavemyexams.com For instance, the loss of a specific mass unit can indicate the cleavage of a particular substituent from the benzoxanthene core. Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific precursor ion and fragmenting it further to elucidate the structure of the fragments themselves. lcms.cz

    Vibrational Spectroscopy (IR and Raman) Methodologies for Functional Group Analysis

    Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. triprinceton.org These techniques are highly effective for identifying the functional groups present in a compound, as different bonds (e.g., C=O, O-H, C-N) vibrate at characteristic frequencies. libretexts.orgwiley.com

    Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. libretexts.org For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific peaks in the spectrum correspond to specific types of bond vibrations (stretching, bending, etc.). For this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyls (C=O) from ester or imide groups, hydroxyls (O-H), and aromatic C-H and C=C bonds. libretexts.orgwiley.com

    Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves scattering light off a molecule and analyzing the energy shifts in the scattered light. edinst.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds, such as C-C and C=C bonds within the aromatic rings of the benzoxanthene structure. triprinceton.org

    The combined use of IR and Raman spectroscopy provides a more complete picture of the functional groups present in this compound, as some vibrations may be strong in one technique and weak or absent in the other. wiley.comedinst.com

    Table 4: Typical Vibrational Frequencies for Functional Groups Relevant to this compound

    Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)Spectroscopy
    O-H (alcohol/phenol)Stretching3200 - 3600 (broad)IR
    C-H (aromatic)Stretching3000 - 3100IR, Raman
    C=O (ester/imide)Stretching1700 - 1760IR
    C=C (aromatic)Stretching1400 - 1600IR, Raman
    C-OStretching1000 - 1300IR

    This table provides general ranges and the actual frequencies can vary based on the specific molecular environment.

    X-ray Diffraction Methodologies for Solid-State Structure Determination

    X-ray Diffraction (XRD) stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. icn2.cat For compounds like this compound and its derivatives, single-crystal X-ray diffraction is particularly powerful, providing precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is crucial for understanding structure-property relationships, such as how molecular packing influences optical and electronic properties.

    The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern, which is unique to each crystalline material, is collected and analyzed. forcetechnology.com The data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

    Research on benzoxanthene derivatives has utilized X-ray crystallography to confirm molecular structures and understand their spatial arrangement. For instance, studies on various benzo[a]xanthene and benzo[b]xanthene derivatives have successfully employed this technique. nih.gov In one study, intensity data for several benzoxanthene compounds were collected at low temperatures (110 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). nih.gov The structures were then solved using direct methods and refined by full-matrix least-squares techniques. nih.gov

    Crystallographic analyses reveal that the packing of benzoxanthene derivatives in the crystal lattice is often governed by dispersive forces. researchgate.net The insights gained from XRD are vital for computational studies, such as Density Functional Theory (DFT) calculations, which can further explore the electronic structure and predict properties. researchgate.netias.ac.in

    Below is a table summarizing representative crystallographic data for benzoxanthene-related structures as reported in scientific literature.

    Compound/DerivativeChemical FormulaCrystal SystemSpace GroupKey Unit Cell ParametersReference
    Example Benzimidazole Fused-1,4-Oxazepine C₁₉H₂₀ClN₃OOrthorhombicPca2₁a = 19.3 Å, b = 8.1 Å, c = 23.5 Å mdpi.com
    Example Benzofuran Derivative C₁₅H₁₂N₂O₆TriclinicP-1a = 9.27 Å, b = 11.67 Å, c = 15.41 Å, α = 75.19°, β = 72.68°, γ = 71.30° asianpubs.org
    14-(3,4,5-trimethoxyphenyl)-14H-dibenzo[a,j]xanthene C₃₂H₂₆O₄MonoclinicP2₁/na = 10.08 Å, b = 16.59 Å, c = 14.59 Å, β = 98.67° researchgate.net

    This table is illustrative and compiles data from different, but structurally related, complex heterocyclic compounds to demonstrate the type of information obtained from XRD studies.

    Hyphenated Analytical Techniques for Comprehensive Characterization

    Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples containing compounds like this compound. nih.gov This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy, providing a wealth of information that is often unattainable with either technique alone. numberanalytics.comresearchgate.net

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of dyes. In this method, High-Performance Liquid Chromatography (HPLC) is used to separate the components of a mixture. The eluent from the HPLC column is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and, through fragmentation (in MS/MS), structural details. researchgate.net This is particularly useful for identifying this compound in complex matrices, distinguishing it from isomers or degradation products, and quantifying its presence. lcms.cz For example, LC-MS has been used to characterize newly synthesized benzoxanthene lignans (B1203133), confirming their structures through analysis of their mass spectra. irb.hr

    Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. nih.gov It is suitable for volatile and thermally stable compounds. For non-volatile dyes like this compound, derivatization may be required to increase their volatility. mdpi.com GC-MS provides excellent separation of components and generates detailed mass spectra that can be compared against libraries for identification. nih.gov It is often employed to analyze degradation products of dyes, offering insights into their environmental fate or metabolic pathways. researchgate.net

    The combination of these techniques allows for a multi-faceted characterization of this compound. HPLC with a photodiode array (PDA) or UV-Vis detector can provide initial identification and quantification based on the chromophore's absorption spectrum, while LC-MS confirms the molecular weight and provides structural fragments for definitive identification. nih.govresearchgate.net

    The table below outlines the primary roles of different hyphenated techniques in the analysis of this compound.

    Hyphenated TechniqueSeparation PrincipleDetection PrinciplePrimary Application for this compoundReference
    LC-MS/MS Liquid Chromatography (e.g., Reverse Phase)Tandem Mass SpectrometryDefinitive identification, structural elucidation of isomers, quantification in complex mixtures, analysis of reaction products. nih.govmdpi.comnih.gov
    GC-MS Gas ChromatographyMass SpectrometryAnalysis of volatile derivatives or degradation products, impurity profiling. mdpi.comnih.govresearchgate.net
    HPLC-PDA/UV-Vis High-Performance Liquid ChromatographyPhotodiode Array / UV-Visible SpectroscopyRapid quantification, purity assessment, preliminary identification based on UV-Vis absorption spectrum. nih.govresearchgate.net

    By employing these advanced analytical methodologies, researchers can gain a complete and unambiguous understanding of the chemical and structural nature of this compound.

    Derivatives and Analogues of Benzoxanthene Yellow: Synthesis and Theoretical Studies

    Design and Synthesis of Benzoxanthene Yellow Derivatives with Tunable Properties

    The ability to tailor the properties of this compound derivatives is crucial for their application-specific development. Researchers have employed various strategies to modify their structure and, consequently, their photophysical and chemical characteristics. researchgate.netrsc.org

    Structural Modification Strategies (e.g., Substituents, Ring Fusion)

    Strategic structural modifications are key to tuning the properties of benzoxanthene dyes. One common approach involves the introduction of various substituents onto the core benzoxanthene structure. The nature and position of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the electronic distribution within the molecule, thereby altering its absorption and emission spectra. scholarsresearchlibrary.com For instance, aromatic aldehydes with different functional groups can be reacted with β-naphthol and a 1,3-dicarbonyl compound to produce a library of benzoxanthene derivatives with varied yields and properties. scholarsresearchlibrary.com

    Another powerful strategy is ring fusion, where additional aromatic rings are fused to the benzoxanthene skeleton. This extension of the π-conjugated system typically leads to a bathochromic shift, moving the absorption and emission wavelengths to longer, near-infrared (NIR) regions. rsc.orgresearchgate.net This is particularly valuable for applications in biological imaging.

    Furthermore, modifications to the core xanthene structure itself, such as replacing the bridging oxygen atom with other atoms like silicon or carbon, have been explored to create novel dye architectures with unique photophysical properties. researchgate.net

    Synthesis of Related Xanthene and Benzoxanthene Architectures

    A variety of synthetic methodologies have been developed for constructing xanthene and benzoxanthene frameworks. A prevalent and efficient method is the one-pot, three-component condensation reaction. This typically involves an aromatic aldehyde, a β-naphthol, and a cyclic 1,3-dicarbonyl compound like dimedone. scholarsresearchlibrary.comrsc.org This approach is favored for its atom economy and the ability to generate structural diversity in a single step.

    Several catalysts have been employed to facilitate these reactions, including Lewis acids, Brønsted acids, and heterogeneous catalysts. For example, ZnO nanostructures have been shown to be an effective and reusable catalyst for the synthesis of benzoxanthene derivatives. rsc.org Other reported catalysts include silica (B1680970) sulfuric acid, amberlyst-15, and chlorosulphonic acid. scholarsresearchlibrary.com The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly impact the reaction efficiency and yield. rsc.org For instance, in the ZnO-catalyzed synthesis, aqueous ethanol (B145695) was found to be the optimal solvent, leading to excellent yields. rsc.org

    Beyond the common three-component reaction, other synthetic routes have been explored. These include the cyclocondensation of 2-hydroxy aromatic aldehydes with 2-tetralone (B1666913) and the reaction of β-naphthol with aldehydes under various acidic conditions. researchgate.net A unique synthesis of xanthene dyes involves the initial formation of methylated carbinol intermediates, followed by demethylation and condensation to yield novel benzoxanthene architectures. lsu.edu

    ReactantsCatalyst/ConditionsProductReference
    β-naphthol, aromatic aldehydes, dimedoneZnO nanostructures, aqueous ethanol12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives rsc.org
    β-naphthol, aromatic aldehydes, cyclic 1,3-dicarbonylsSilica sulfuric acid or Amberlyst-15, solvent-free12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-one derivatives scholarsresearchlibrary.com
    β-naphthol, aromatic aldehydesPerchloric acid, ultrasound14-Aryl-14H-dibenzo[a,j]xanthene derivatives asianpubs.org
    2-hydroxy aromatic aldehydes, 2-tetraloneNot specifiedBenzoxanthenes researchgate.net

    Theoretical Prediction of Properties of Novel this compound Derivatives

    Computational chemistry plays a pivotal role in the design of new this compound derivatives with desired properties. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic and photophysical characteristics of novel, and even yet-to-be-synthesized, compounds. ugm.ac.idijcce.ac.ir

    By performing calculations on proposed molecular structures, researchers can estimate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic absorption properties. A smaller energy gap generally corresponds to absorption at longer wavelengths. This allows for the in-silico screening of numerous potential derivatives to identify candidates with the desired spectral properties before undertaking their synthesis.

    Furthermore, theoretical calculations can predict other important properties like molecular geometry, charge distribution, and vibrational frequencies. ijcce.ac.ir These computational insights provide a deeper understanding of the structure-property relationships and guide the rational design of new this compound derivatives with tailored functionalities. For example, time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing a theoretical basis for experimental observations. ijcce.ac.ir

    Mechanistic Studies of Derivative Formation Reactions

    Understanding the reaction mechanisms involved in the formation of benzoxanthene derivatives is essential for optimizing reaction conditions and improving yields. The widely accepted mechanism for the three-component synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones proceeds through a series of well-defined steps. scholarsresearchlibrary.comrsc.org

    Initially, the aromatic aldehyde reacts with the 1,3-dicarbonyl compound (e.g., dimedone) in a Knoevenagel condensation to form an α,β-unsaturated ketone intermediate. nih.gov This step is often facilitated by a catalyst that activates the aldehyde's carbonyl group. rsc.org Subsequently, the β-naphthol undergoes a Michael addition to the activated double bond of the intermediate. nih.gov The final step involves an intramolecular cyclization followed by dehydration to yield the final benzoxanthene product. scholarsresearchlibrary.comrsc.orgnih.gov

    Alternative mechanistic pathways have also been proposed. For instance, one proposed mechanism suggests the initial formation of a carbocation from the aryl aldehyde and β-naphthol, which then reacts with the cyclic 1,3-dicarbonyl compound, followed by dehydration. scholarsresearchlibrary.com In some multi-component reactions, the formation of epoxide intermediates has also been reported. scholarsresearchlibrary.com

    Comparative Computational Analysis of this compound and its Analogues

    Comparative computational studies provide valuable insights into how structural modifications affect the properties of this compound and its analogues. By systematically altering the structure in-silico and calculating the resulting electronic and photophysical properties, researchers can establish clear structure-property relationships. researchgate.netlsu.edu

    For example, a comparative analysis can be performed on a series of benzoxanthene derivatives with different substituents at various positions. DFT calculations can reveal how electron-donating and electron-withdrawing groups influence the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths. This allows for a direct comparison of the predicted properties of different analogues, aiding in the selection of the most promising candidates for specific applications.

    Advanced Applications of Benzoxanthene Yellow in Chemical Science and Technology Non Biological/non Clinical Focus

    Benzoxanthene Yellow in Materials Science Research

    The distinct optical and electronic properties of this compound derivatives make them prime candidates for the development of novel materials with tailored functionalities. Research in this area is focused on harnessing their fluorescence and stability for applications in optoelectronics and advanced display technologies.

    Development of Organic Optoelectronic Materials (e.g., OLEDs, OPVs)

    This compound dyes are being actively investigated for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, these dyes can function as efficient emitters in the emissive layer. The performance of an OLED is heavily dependent on the materials used in its various layers, including the emissive layer, where the conversion of electrical energy into light occurs.

    Highly efficient yellow OLEDs have been fabricated using molecular hosts doped with phosphorescent or fluorescent emitters. rsc.orgrsc.org The strategy involves careful selection of host and dopant materials to ensure efficient energy transfer and balanced charge injection and transport. rsc.org For instance, the use of a yellow thermally activated delayed fluorescence (TADF) emitter in a well-designed OLED structure has led to high external quantum efficiencies. rsc.org While specific research on this compound as the primary emitter in high-performance OLEDs is still emerging, their inherent fluorescence and chemical tunability make them promising candidates for future development in this area.

    In the realm of OPVs, which convert light into electricity, organic dyes like this compound can play a crucial role in light absorption. nih.gov The efficiency of OPVs is linked to the ability of the active layer to absorb a broad range of the solar spectrum and effectively generate and transport charge carriers. nih.gov The development of new organic materials, including potentially those based on the this compound scaffold, is a key focus for improving OPV performance.

    Device TypeRole of Organic DyeKey Performance Metrics
    OLED Emitter in the Emissive LayerExternal Quantum Efficiency (EQE), Power Efficiency (lm/W), Color Purity
    OPV Light Absorber in the Active LayerPower Conversion Efficiency (PCE), Fill Factor (FF), Short-Circuit Current (Jsc)

    Principles of Dyes for Advanced Display Technologies (as a chemical entity)

    This compound dyes are part of a broader class of fluorescent dyes used in advanced display technologies. google.com Their utility stems from their ability to absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. mdpi.com This property is fundamental to their application in technologies like color converters for remote phosphor LED systems. researchgate.net

    In such systems, a blue LED excites a phosphor material, which then emits light at longer wavelengths to create white light. researchgate.net However, traditional inorganic phosphors can be costly. researchgate.net Yellow organic fluorescent dyes, including derivatives of benzoxanthene, have been synthesized as a more cost-effective alternative. researchgate.net These dyes can be incorporated into polymer films to convert blue light from an LED into yellow light, contributing to the generation of white light. researchgate.net

    A significant challenge for organic dyes in these applications is their stability under operational conditions. researchgate.net Recent research has focused on developing new benzoxanthene dicarboximide dyes with high photoluminescence quantum yields and, crucially, superior photostability compared to commercially available yellow dyes. researchgate.net These advancements have led to extrapolated lifetimes of up to 27,000 hours, a substantial improvement that makes them viable for long-term use in LED lighting. researchgate.net

    The color and fluorescent properties of benzoxanthene dyes are intrinsically linked to their molecular structure. The extended π-conjugated system of the benzoxanthene core is responsible for its light-absorbing and emitting properties. By modifying the substituents on the benzoxanthene ring system, chemists can fine-tune the absorption and emission spectra to achieve desired colors, ranging from greenish-yellow to orange. researchgate.net

    Fabrication and Characterization of Thin Films Containing this compound

    The integration of this compound into functional devices often requires their fabrication into thin films. Various techniques can be employed for this purpose, including spin coating, thermal evaporation, and solution casting. mdpi.comnih.govresearchgate.net The choice of method depends on the specific application and the desired film properties, such as thickness, uniformity, and molecular orientation. nii.ac.jp

    For instance, in the context of OLEDs, thin films of organic materials are typically deposited layer by layer under high vacuum using thermal evaporation. For applications involving polymer matrices, such as in color-converting films for LEDs, solution-based methods like spin coating or doctor blading are more common. researchgate.netmdpi.com

    Once fabricated, the characterization of these thin films is crucial to understanding their properties and predicting their performance in a device. A suite of analytical techniques is used for this purpose:

    UV-Vis-NIR Spectroscopy: This technique is used to determine the optical absorption properties of the thin film, revealing the wavelengths of light the material absorbs. mdpi.comcsic.es

    Photoluminescence Spectroscopy: This measures the emission spectrum of the film when excited by light, providing information about the color and efficiency of its fluorescence. mdpi.com

    Profilometry: This is used to measure the thickness and surface topography of the fabricated film. csic.es

    X-ray Diffraction (XRD): XRD can provide information about the crystallinity and molecular packing within the thin film.

    Atomic Force Microscopy (AFM): AFM is employed to visualize the surface morphology of the film at the nanoscale, which can influence device performance. nih.gov

    Research on thin films containing benzoxanthene derivatives has demonstrated that their properties can be influenced by the fabrication process and the surrounding material matrix. For example, the stability of benzoxanthene dicarboximide dyes was significantly enhanced when incorporated into a PET film. researchgate.net

    This compound in Analytical Chemistry Research (Non-biological Detection)

    The inherent fluorescence of this compound and its sensitivity to the chemical environment make it a valuable scaffold for the development of chemosensors for non-biological analytes. These sensors are designed to detect specific chemical species, including environmental pollutants.

    Development of Chemosensors for Specific Chemical Species (excluding biological analytes)

    Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, often in their optical properties. scielo.org.mxnih.gov Benzoxanthene derivatives can be functionalized with specific recognition units that can selectively bind to a target chemical species. This binding event can modulate the electronic structure of the benzoxanthene core, leading to a change in its fluorescence intensity or color (a colorimetric response). researchgate.netamazonaws.com

    The design of a benzoxanthene-based chemosensor involves the strategic placement of a receptor group that has a high affinity for the target analyte. Upon binding, mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET) can be triggered or inhibited, resulting in a measurable change in the fluorescence signal.

    For example, a benzoxanthene-based sensor could be designed to detect metal ions. The binding of a specific metal ion to a chelating group attached to the benzoxanthene framework could lead to a significant enhancement or quenching of its fluorescence, allowing for the quantitative detection of that ion. While much of the research on xanthene-based sensors has focused on biological applications, the same principles can be applied to the detection of non-biological chemical species.

    Principles of Fluorescent Probes for Environmental Monitoring (chemical pollutants)

    Fluorescent probes based on the this compound structure hold promise for the detection of chemical pollutants in the environment. researchgate.net The high sensitivity of fluorescence techniques allows for the detection of very low concentrations of pollutants, which is often a requirement for environmental monitoring. researchgate.netmdpi.com

    The working principle of these probes is the interaction between the probe molecule and the pollutant, which results in a distinct change in the probe's fluorescence spectrum upon light excitation. researchgate.net This change can be a "turn-on" response, where the fluorescence intensity increases in the presence of the pollutant, or a "turn-off" response, where it decreases. Ratiometric sensing, which involves monitoring the ratio of fluorescence intensity at two different wavelengths, is a particularly robust method as it can be less susceptible to variations in probe concentration and instrumental factors.

    For instance, a benzoxanthene derivative could be engineered to be sensitive to the presence of heavy metal ions, such as mercury or lead, in water samples. mdpi.com The probe's fluorescence would change in a predictable and quantifiable way upon exposure to these pollutants, providing a rapid and effective means of detection. The development of such probes is an active area of research, aiming to create sensors that are not only sensitive and selective but also robust enough for use in real-world environmental samples. researchgate.net

    Analytical Methodologies for Trace Detection

    The unique photophysical properties of this compound and its derivatives have led to their application in highly sensitive analytical methods for trace detection. These methodologies primarily leverage the compound's strong fluorescence, which can be modulated (either quenched or enhanced) upon interaction with specific analytes. This allows for both qualitative and quantitative analysis at very low concentrations.

    The fundamental principle often employed is fluorescence sensing. The benzoxanthene core acts as a fluorophore, a molecule that emits light after absorbing photons of a specific wavelength. When the fluorophore interacts with a target analyte, its fluorescence properties can change dramatically. In "turn-off" sensors, the fluorescence is diminished or quenched, while in "turn-on" sensors, it is initiated or significantly enhanced. This change in fluorescence intensity is the basis for detection.

    Several analytical techniques utilize benzoxanthene-based compounds for the trace detection of various substances, from metal ions to proteins.

    Fluorescent Sensing of Metal Ions: A study on a natural benzo[k,l]xanthene derivative demonstrated its efficacy as a selective and sensitive "turn-off" chemosensor for copper ions (Cu²⁺). dntb.gov.ua In an ethanol-phosphate buffer solution, the compound's fluorescence intensity decreases significantly in the presence of Cu²⁺ ions. dntb.gov.ua This quenching effect is highly selective for copper over many other common metal ions like Na⁺, K⁺, Hg²⁺, Cd²⁺, and Zn²⁺. dntb.gov.ua The high binding affinity and a calculated limit of detection (LOD) of 0.574 µM underscore the potential of the benzoxanthene scaffold for detecting trace levels of heavy metal contamination in environmental or industrial samples. dntb.gov.ua

    Protein Determination and Forensic Analysis: this compound has been specifically identified as a highly effective fluorescent protein dye. service.gov.uk This property is exploited in forensic science for the enhancement of fingerprints contaminated with blood on non-porous surfaces. service.gov.ukmdpi.com The dye stains the protein components of the blood, and when illuminated with a forensic light source (around 420–485 nm), the detailed fingerprint ridges fluoresce, allowing for clear visualization and documentation. service.gov.uk Beyond forensics, this protein-staining capability is used in quantitative analytical assays. A dot-blot assay for protein determination uses the reversible binding of this compound to proteins immobilized on a nitrocellulose membrane. heteroletters.org This fluorimetric measurement method serves as a viable and safer alternative to traditional radioactive labeling techniques for quantifying protein-tannin interactions in feed evaluation. heteroletters.org

    Detection of Nitroaromatic Compounds: The electron-rich π-system of fluorescent molecules like benzoxanthenes makes them suitable candidates for detecting electron-deficient molecules, such as nitroaromatic compounds (NACs) found in many explosives. rsc.orgcore.ac.uk The detection mechanism is based on fluorescence quenching, where an excited-state electron transfer occurs from the electron-rich fluorophore to the electron-accepting NAC. core.ac.uk This interaction provides a rapid and sensitive method for the trace detection of explosives, with some sensory materials achieving detection limits at the parts-per-billion (ppb) level. rsc.org While specific studies on this compound for this purpose are not detailed, its structural and photophysical properties are analogous to fluorophores used in this application.

    Application Area Specific Use Detection Principle Target Analyte Reference
    Environmental Sensing Trace metal detection in solutionFluorescence Quenching ("Turn-off")Copper (Cu²⁺) dntb.gov.ua
    Forensic Science Enhancement of bloody fingerprintsFluorescence StainingProteins (in blood) service.gov.ukmdpi.com
    Analytical Chemistry Quantitative protein assayFluorimetric Measurement (Dot-blot)Bovine Serum Albumin (BSA) heteroletters.org
    Security & Defense Potential for explosives detectionFluorescence QuenchingNitroaromatic Compounds rsc.orgcore.ac.uk

    This compound in Advanced Optical Systems Research

    The extended π-conjugated system and rigid planar structure of benzoxanthene dyes make them promising candidates for applications in advanced optical systems, including non-linear optics and laser technologies.

    Principles of Non-Linear Optical (NLO) Materials (Theoretical and experimental methodology)

    Non-linear optical (NLO) materials are substances whose optical properties, such as refractive index and absorption coefficient, change with the intensity of incident light. core.ac.uk This response allows for frequency conversion (e.g., second-harmonic generation, SHG) and all-optical switching, which are critical for modern photonics and telecommunications. scirp.org

    Theoretical Principles: The NLO response of organic molecules originates from the polarization of their electron clouds by the strong electric field of intense laser light. Materials with large delocalized π-electron systems, often found in conjugated polymers and dyes, are particularly effective. scirp.org The efficiency of the NLO response is quantified by molecular hyperpolarizabilities (β for second-order, γ for third-order). nih.govnih.gov Key molecular design strategies for enhancing NLO properties include:

    Extended π-Conjugation: A long chain of alternating single and double bonds allows electrons to move freely, enhancing polarizability. scirp.orgnih.gov

    Donor-Acceptor (D-π-A) Architecture: Incorporating electron-donating and electron-accepting groups at opposite ends of a conjugated system creates a permanent dipole moment and facilitates intramolecular charge transfer (ICT), which can significantly increase hyperpolarizability. nih.gov

    Structural Planarity: A planar molecular structure maximizes the overlap of p-orbitals, enhancing the delocalization of π-electrons.

    The benzoxanthene scaffold possesses a large, rigid, and planar aromatic system, which is a foundational requirement for potential NLO activity. By functionalizing this core with suitable donor and acceptor groups, it is theoretically possible to engineer benzoxanthene derivatives with significant NLO properties.

    Experimental Methodology: The NLO properties of a material are typically investigated using techniques like the Z-scan method. scirp.orgnih.gov In a Z-scan experiment, a sample is moved along the propagation axis (the z-axis) of a focused laser beam. By measuring the light transmittance through a small aperture (closed-aperture Z-scan) and the total transmittance without an aperture (open-aperture Z-scan), one can determine the non-linear refractive index (n₂) and the non-linear absorption coefficient (β), respectively. scirp.org From these experimental values, the third-order NLO susceptibility (χ⁽³⁾) and the molecular hyperpolarizability (γ) can be calculated. researchgate.net

    Laser Dye Research (as a chemical compound, not specific performance data)

    Benzoxanthene and its parent class, xanthene dyes, are widely utilized in laser technology. heteroletters.orgudhtu.edu.uaresearchgate.net Laser dyes are organic compounds that, when dissolved in a suitable solvent, can form the gain medium of a dye laser. Their key advantage is the ability to produce tunable laser light over a broad range of wavelengths.

    The chemical principles that make a compound suitable as a laser dye are directly related to its molecular structure and photophysical properties:

    High Fluorescence Quantum Yield: A high quantum yield ensures that a large fraction of the absorbed pump energy is re-emitted as fluorescence, which is necessary for efficient laser action. Xanthene dyes are renowned for their brilliant fluorescence and high quantum yields. udhtu.edu.ua

    Broad Absorption and Emission Spectra: A broad absorption spectrum allows for efficient pumping with common sources like flashlamps or other lasers (e.g., Nd:YAG). A broad emission spectrum provides a wide tuning range for the resulting laser output. researchgate.net

    High Photostability: Laser dyes are subjected to intense light, which can cause photochemical degradation. A robust molecular structure, like the fused-ring system of benzoxanthenes, contributes to higher photostability, leading to a longer operational lifetime for the dye solution. researchgate.net

    Good Solubility: The dye must be soluble in the host medium (often solvents like methanol (B129727) or ethanol (B145695), or solid-state matrices like sol-gels) to form a homogeneous gain medium. researchgate.net

    Research in this area involves the synthesis of new benzoxanthene derivatives to optimize these properties, aiming to enhance stability, shift emission wavelengths, and improve efficiency for specific laser applications. heteroletters.orgudhtu.edu.ua

    This compound in Photonic Devices Research (Chemical principles)

    The chemical properties of benzoxanthene dyes make them valuable components in the research and development of photonic devices, which are designed to generate, manipulate, or detect light. Key applications are emerging in solid-state lighting and optical sensing.

    The chemical principle underlying their use is the efficient conversion of light from one wavelength to another, a process known as photoluminescence. For a material to be effective in a photonic device, it must possess several key chemical attributes:

    High Photoluminescence Quantum Yield (PLQY): Similar to laser dyes, a high PLQY is crucial. It means the material is highly efficient at converting absorbed photons into emitted photons, minimizing energy loss as heat. researchgate.net

    Superior Photostability and Thermal Stability: Photonic devices, such as high-power LEDs, operate under conditions of intense light and elevated temperatures. The chemical structure of the dye must resist degradation to ensure a long device lifetime. researchgate.net

    Tunable Optical Properties: The ability to modify the chemical structure to control the absorption and emission wavelengths is essential for tailoring the device's output color. lsu.edu

    A significant area of research is the development of yellow-emitting dyes for white LEDs. Many white LEDs use a blue-emitting semiconductor chip coated with a yellow phosphor. When the blue light excites the phosphor, the phosphor emits yellow light, and the combination of the transmitted blue and emitted yellow light appears white to the human eye. New yellow benzoxanthene dicarboximide dyes have been synthesized specifically for these "remote phosphor" LED systems. researchgate.net These dyes demonstrate high PLQY and, crucially, superior photostability compared to many existing commercial organic dyes, with extrapolated lifetimes of up to 27,000 hours under operational conditions. researchgate.net

    Furthermore, research into novel benzoxanthene architectures has yielded fluorophores that can emit across multiple spectral regions (blue, green, red) simultaneously. When excited with a single UV wavelength, some of these compounds can produce near-white light directly, opening possibilities for single-component white-light emitters in future photonic devices. lsu.edu

    Future Directions and Emerging Research Areas for Benzoxanthene Yellow Chemistry

    Integration of Artificial Intelligence and Machine Learning in Benzoxanthene Yellow Research

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound compounds. These computational tools can dramatically accelerate the design-synthesis-test cycle, which has traditionally been a labor-intensive and time-consuming process in organic chemistry. nso-journal.org

    Machine learning models, particularly deep neural networks, are being developed to accurately predict the photophysical properties of fluorescent molecules like this compound. researchgate.netacs.org By establishing extensive databases of known fluorescent dyes and their characteristics, researchers can train algorithms to identify complex structure-property relationships. researchgate.netacs.orgnih.gov For instance, ML models can predict key parameters such as emission wavelengths and photoluminescence quantum yields (PLQY) with an accuracy comparable to some quantum mechanical calculations, but at a fraction of the computational cost. researchgate.netacs.org This predictive power enables high-throughput virtual screening of vast chemical libraries, allowing scientists to identify promising this compound candidates with desired spectral properties before committing to their synthesis. acs.org

    Table 1: Application of AI/ML in this compound Research

    AI/ML TechniqueApplication in this compound ChemistryPotential Impact
    Supervised Learning (e.g., Gradient Boosted Regression Trees, Deep Neural Networks) Prediction of photophysical properties (emission wavelength, quantum yield) based on molecular structure. researchgate.netacs.orgAccelerated virtual screening and identification of high-performance dye candidates.
    Generative Adversarial Networks (GANs) De novo design of novel this compound structures with tailored fluorescent properties. nih.govDiscovery of innovative molecular architectures beyond existing chemical space.
    Deep Convolutional Neural Networks (DCNN) Automated analysis and segmentation of high-resolution images from fluorescence microscopy. photonics.comEnhanced quantitative analysis in bioimaging applications.
    Reinforcement Learning Optimization of synthetic routes and reaction conditions. mdpi.comMore efficient and higher-yielding synthesis of this compound compounds.

    Sustainable and Eco-Friendly Approaches in this compound Chemistry

    In line with the global shift towards green chemistry, a significant research effort is focused on developing sustainable and eco-friendly methods for synthesizing this compound and its derivatives. numberanalytics.com Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and expensive catalysts, leading to significant chemical waste. sphinxsai.com Modern approaches aim to mitigate these environmental concerns.

    A key trend is the use of water as a green solvent, which is non-toxic, inexpensive, and can enhance reaction rates and selectivity in certain organic reactions. sphinxsai.com Researchers have successfully synthesized benzoxanthenes in water, offering a more environmentally benign alternative to conventional organic solvents. sphinxsai.comnih.gov Another prominent strategy is the development of solvent-free reaction conditions, often facilitated by catalysts that are effective under thermal conditions, thereby eliminating the need for volatile and often hazardous solvents. researchgate.netsemanticscholar.orgheteroletters.org

    The exploration of green catalysts is also a major focus. This includes the use of:

    Biodegradable catalysts derived from natural organic acids. researchgate.net

    Heterogeneous catalysts like zinc oxide (ZnO) nanostructures and titanium dioxide (TiO2), which can be easily recovered from the reaction mixture and reused multiple times, reducing waste and cost. semanticscholar.orgijrpns.comresearchgate.net

    Synergistic catalytic systems , such as the combination of bleaching earth clay and PEG-600, which have been shown to improve reaction times and yields. mdpi.com

    Ultrasound-assisted synthesis , which can accelerate reactions and lead to high yields under milder conditions, often in eco-friendly solvents like water. nih.gov

    These green methodologies not only reduce the environmental footprint of this compound production but also offer advantages such as operational simplicity, high yields, and shorter reaction times. researchgate.netsemanticscholar.org

    Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzoxanthenes

    FeatureConventional Synthesis MethodsGreen/Sustainable Synthesis Methods
    Solvent Often toxic organic solvents. sphinxsai.comWater, or solvent-free conditions. sphinxsai.comresearchgate.netsemanticscholar.org
    Catalyst Homogeneous acid catalysts (e.g., H2SO4, HCl), often corrosive and toxic. sphinxsai.comReusable heterogeneous catalysts (e.g., ZnO, TiO2), biodegradable catalysts, ionic liquids. nih.govresearchgate.netijrpns.com
    Energy Often requires high temperatures and long reaction times (e.g., >12 hours). sphinxsai.comMicrowave or ultrasound irradiation to reduce reaction times and energy consumption. numberanalytics.comnih.govijrpns.com
    Byproducts Can generate significant quantities of waste. sphinxsai.comMinimized waste through atom economy and catalyst recycling. numberanalytics.com
    Overall Approach Multi-step processes with often complex work-ups.One-pot, multi-component reactions with simpler work-up procedures. researchgate.netheteroletters.org

    Exploration of Novel Reactivity and Unexplored Chemical Transformations

    The core benzoxanthene scaffold offers a versatile platform for chemical modification, and future research will continue to explore novel reactivity to access new derivatives with unique properties. informativejournals.com A primary goal is the development of efficient and straightforward synthetic methodologies to construct diverse libraries of benzoxanthene-based compounds for biological screening and materials science applications. heteroletters.org

    Key areas of exploration include:

    Development of New Synthetic Methodologies: Researchers are devising unique synthetic pathways, such as those involving the initial formation of methylated carbinol intermediates followed by demethylation and condensation, to access previously unavailable benzoxanthene architectures. lsu.edu This allows for the creation of dyes with complex emission profiles.

    Multi-Component Reactions: One-pot, three-component reactions are being utilized to rapidly assemble structurally diverse benzoxanthene and related benzochromene libraries. researchgate.netheteroletters.org These reactions are highly efficient and align with the principles of green chemistry by maximizing atom economy.

    Synthesis of Hybrid Scaffolds: There is growing interest in synthesizing hybrid molecules that combine the benzoxanthene core with other bioactive scaffolds. tudublin.ie For example, bio-inspired benzoxanthene lignans (B1203133) have been synthesized that demonstrate dual-mode interaction with DNA, acting as both intercalators and minor groove binders. researchgate.net This approach aims to create multifunctional molecules with enhanced biological activity.

    Discovery of Unexpected Reactions: During the synthesis of benzoxanthene derivatives, novel and sometimes unexpected chemical transformations can be discovered. lsu.edursc.org For instance, a boron-mediated 1,2-aryl shift was discovered during work on xanthene dye synthesis, opening up new avenues for chemical manipulation. lsu.edu Similarly, an unexpected reduction of an oxazoline (B21484) ring led to a novel 7-membered heterocyclic system. rsc.org Investigating these serendipitous findings can lead to the development of powerful new synthetic tools.

    This ongoing exploration of reactivity is crucial for expanding the chemical space of this compound and unlocking new applications in fields such as anticancer therapy and advanced fluorescent probes. heteroletters.orginformativejournals.comresearchgate.net

    Advanced Computational Design of this compound-Based Systems

    Advanced computational modeling provides a powerful lens for understanding and predicting the behavior of this compound-based systems at the molecular level. nih.gov These in-silico techniques complement experimental work by providing deep insights into structure-property relationships, guiding the rational design of new materials and molecules. d-nb.inforsc.org

    Computational approaches are being used to:

    Simulate Molecular Properties: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electronic structure of this compound derivatives. researchgate.netmdpi.com These calculations can explain observed phenomena, such as how structural modifications influence absorption and emission spectra, or why certain derivatives exhibit decreased fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net

    Design for Specific Applications: Computational methods are essential for designing materials with tailored characteristics. For example, in the context of materials for gas separation or catalysis, computational screening can identify promising candidates from large databases before experimental synthesis. d-nb.info This same "design-on-the-computer" approach can be applied to this compound systems to optimize them for use in sensors, OLEDs, or as catalysts.

    Model Complex Interactions: Molecular docking and other simulation techniques are used to study how benzoxanthene derivatives interact with biological targets like DNA or proteins. researchgate.net These models can predict binding modes and affinities, providing crucial information for the development of new therapeutic agents. researchgate.netresearchgate.net

    Implicit Modeling and Open-Ended Design: Emerging computational design methods aim to move beyond predefined geometric carriers. tuwien.ac.at Techniques using 3D point clouds and transfer learning could allow for a more intuitive and open-ended exploration of molecular shapes and features, translating conceptual ideas into tangible molecular models without rigid constraints. tuwien.ac.at

    The synergy between advanced computational design and experimental synthesis will be a hallmark of future research, enabling a more targeted and efficient development of next-generation this compound-based systems. d-nb.infokoreascience.kr

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